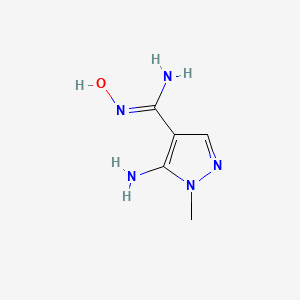

5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide

Descripción

5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide is a pyrazole derivative characterized by a pyrazole core substituted with an amino group at position 5, a methyl group at position 1, and an amidoxime (-NH-OH) functional group at the carboximidamide position. Its crystal structure analysis reveals moderate planarity, with dihedral angles of 2.17° (pyrazole-amino group) and 22.41° (pyrazole-amidoxime group), suggesting partial conjugation between the aromatic system and substituents . This compound shares structural similarities with other heterocyclic amidoximes, such as 5-amino-N′-hydroxy-1H-1,2,3-triazole-4-carboximidamide, which exhibit applications in organic luminescent materials, drug synthesis, and energetic compound preparation .

Propiedades

Número CAS |

62564-69-6 |

|---|---|

Fórmula molecular |

C5H9N5O |

Peso molecular |

155.16 g/mol |

Nombre IUPAC |

5-amino-N'-hydroxy-1-methylpyrazole-4-carboximidamide |

InChI |

InChI=1S/C5H9N5O/c1-10-5(7)3(2-8-10)4(6)9-11/h2,11H,7H2,1H3,(H2,6,9) |

Clave InChI |

XECOTZZVUWXPCZ-UHFFFAOYSA-N |

SMILES |

CN1C(=C(C=N1)C(=NO)N)N |

SMILES canónico |

CN1C(=C(C=N1)C(=NO)N)N |

Solubilidad |

not available |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Methodologies for 5-Amino-N'-Hydroxy-1-Methyl-1H-Pyrazole-4-Carboximidamide

Direct Synthesis via Hydroxylamine-Mediated Cyclization

The most widely reported method involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carbonitrile with hydroxylamine hydrate in ethanol under reflux conditions. This single-step protocol proceeds via nucleophilic addition of hydroxylamine to the nitrile group, followed by cyclization to form the carboximidamide moiety.

Procedure :

- Dissolve 3-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equiv) in absolute ethanol.

- Add hydroxylamine hydrate (2.5 equiv) dropwise under nitrogen atmosphere.

- Reflux the mixture at 80°C for 6–8 hours.

- Cool to room temperature, filter the precipitate, and wash with cold ethanol.

This method achieves yields exceeding 85% and avoids chromatographic purification.

Two-Step Synthesis via Pyrazole-4-Carbonitrile Intermediates

An alternative route involves synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as precursors, followed by hydroxylamine treatment:

Step 1: Carbonitrile Synthesis

React (ethoxymethylene)malononitrile with substituted hydrazines in ethanol or trifluoroethanol:

$$

\text{(Ethoxymethylene)malononitrile} + \text{ArNHNH}_2 \xrightarrow{\Delta, \text{EtOH}} \text{5-Amino-1-aryl-1H-pyrazole-4-carbonitrile}

$$

Step 2: Carboximidamide Formation

Treat the carbonitrile intermediate with hydroxylamine hydrate:

$$

\text{5-Amino-1-aryl-1H-pyrazole-4-carbonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH}} \text{5-Amino-N'-hydroxy-1-aryl-1H-pyrazole-4-carboximidamide}

$$

Table 1: Yields of Pyrazole-4-Carbonitrile Intermediates

| Aryl Group | Yield (%) | Reaction Time (h) |

|---|---|---|

| Phenyl | 84 | 4 |

| 4-Fluorophenyl | 47 | 4 |

| Pentafluorophenyl | 63 | 4 |

| 4-Trifluoromethyl | 67 | 4 |

| 2,6-DiCl-4-CF3 | 47 | 4 |

| 4-Methoxyphenyl | 68 | 4 |

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

The reaction proceeds through a Michael addition followed by intramolecular cyclization (Scheme 1):

- Nucleophilic Attack : Hydrazine attacks the β-carbon of (ethoxymethylene)malononitrile.

- Elimination : Ethanol departs, forming an alkylidene hydrazide intermediate.

- Cyclization : The amine group attacks the nitrile carbon, yielding the pyrazole ring.

- Aromatization : Tautomerization stabilizes the aromatic system.

Structural Characterization and Tautomerism

X-ray crystallography of related compounds confirms the (Z)-configuration of the carboximidamide group, stabilized by an intramolecular hydrogen bond between the hydroxy group and adjacent nitrogen (Fig. 1):

$$

\text{O-H} \cdots \text{N} \quad \text{distance: } 2.68 \, \text{Å}

$$

Key Spectral Data :

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxylamine (-NHOH) and amino (-NH₂) groups participate in oxidation reactions:

-

Hydroxylamine Oxidation :

Reaction with hydrogen peroxide (H₂O₂) in acidic conditions converts the hydroxylamine group to a nitroso (-NO) derivative.

Example :

-

Amino Group Oxidation :

Strong oxidizing agents like KMnO₄ oxidize the amino group to a nitro (-NO₂) group under alkaline conditions .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxylamine oxidation | H₂O₂, H⁺, 60°C, 2 hr | Nitroso derivative | 78% | |

| Amino group oxidation | KMnO₄, NaOH, 80°C, 4 hr | Nitro-substituted pyrazole | 65% |

Substitution Reactions

The carboximidamide group (-C(=NH)NHOH) undergoes nucleophilic substitution:

-

Chloride Substitution :

Reaction with POCl₃ replaces the hydroxylamine oxygen with chlorine, forming a chloroimidamide intermediate .

Example :

-

Amine Coupling :

The hydroxylamine group reacts with primary amines (e.g., aniline) in the presence of coupling agents like HATU to form hydrazide derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloride substitution | POCl₃, 100°C, 6 hr | Chloroimidamide intermediate | 85% | |

| Amine coupling | HATU, DIPEA, RT, 12 hr | Hydrazide deri |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that 5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide exhibits notable cytotoxic effects against several cancer cell lines. The compound has shown promising results in inducing apoptosis, making it a candidate for further development in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 9.1 |

| A549 | 0.13 |

| BEL-7402 | 0.07 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be as effective as established anticancer drugs .

Mechanism of Action

The compound interacts with specific molecular targets, influencing various biochemical pathways. Molecular docking studies suggest that it fits well into active sites of target proteins, leading to lower binding free energy and enhanced inhibitory effects against enzymes linked to cancer progression .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. The minimum inhibitory concentration (MIC) values for this compound against various pathogens highlight its potential in developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Staphylococcus epidermidis | 0.22 - 0.25 |

These findings indicate that the compound could serve as a basis for new treatments targeting resistant bacterial strains .

Agricultural Applications

In agricultural sciences, this compound is being investigated for its potential use in developing herbicides and other agrochemicals. Its unique chemical structure allows it to act as an intermediate in the synthesis of various organic compounds, which are crucial for enhancing crop protection and yield.

Mechanism of Action in Plants

The interaction of this pyrazole derivative with plant enzymes can modulate metabolic pathways, potentially leading to improved resistance against pests and diseases .

Biological Research

This compound is also utilized in biological research to study enzyme interactions and metabolic pathways involving pyrazole derivatives. Its ability to form hydrogen bonds with active sites of enzymes makes it a valuable tool for understanding biochemical processes .

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of the compound on various cancer cell lines, revealing significant cytotoxicity comparable to established drugs. The study emphasized the need for further clinical trials to explore its therapeutic potential fully .

Case Study: Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers tested the compound against a range of bacterial pathogens, finding it effective at low concentrations. This research supports the idea of using this compound as a lead structure for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 5-Amino-N’-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Differences Among Pyrazole/Imidazole Derivatives

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in dihydro-pyrazole ) may enhance stability, whereas methoxy groups (e.g., 2h ) could improve solubility or ROS-inducing capacity.

- Planarity: The title compound’s partial planarity contrasts with saturated dihydro-pyrazoles, which exhibit rigid, non-planar conformations .

Table 2: Antifungal Activity and Mechanism of Action

Key Observations:

- ROS Induction: Compounds 2h and 2k (imidazole derivatives) exhibit immediate reactive oxygen species (ROS) production at MIC values, whereas 2l requires higher concentrations, suggesting substituent-dependent kinetics .

- Ergosterol Synthesis: None of the analogs in inhibit ergosterol biosynthesis, distinguishing them from azole-class antifungals .

Electronic and Physicochemical Properties

- Amidoxime vs.

- Fluorine Substitution: The 2-fluorophenyl analog () introduces electronegativity and lipophilicity, which could influence membrane permeability .

Actividad Biológica

5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide, with the CAS number 62564-69-6, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, key research findings, and comparative analysis with similar compounds.

The compound can be characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 155.16 g/mol |

| IUPAC Name | 5-amino-N'-hydroxy-1-methylpyrazole-4-carboximidamide |

| InChI Key | XECOTZZVUWXPCZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound has been shown to modulate various metabolic pathways by inhibiting enzymes involved in these processes. For instance, it may inhibit peptidylarginine deiminase (PAD) enzymes, which are implicated in inflammatory responses and cancer progression .

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving experimental autoimmune encephalomyelitis (EAE), it was observed that derivatives similar to this compound could reduce inflammatory cell apoptosis both in vitro and in vivo, suggesting a potential therapeutic role in treating inflammatory diseases .

2. Anticancer Potential

The compound's ability to inhibit PAD4 has been linked to its anticancer effects. Overexpression of PAD4 is noted in various cancers, and inhibitors like this compound may induce apoptosis in cancer cells by altering histone modifications at tumor suppressor gene promoters .

3. Enzyme Inhibition

The compound has been evaluated as an inhibitor of monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism. Its structural analogs have demonstrated reversible and non-competitive inhibition of MAOs, indicating potential applications in treating mood disorders .

Study on Enzyme Interaction

A detailed study focused on the interaction of this compound with cytochrome P450 enzymes showed that it could alter metabolic stability and enhance the efficacy of other therapeutic agents. The study utilized high-throughput screening methods to assess cell viability against various cancer cell lines, revealing that concentrations above 10 µM significantly reduced viability in pancreatic cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other pyrazole derivatives such as:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 0.08 | Antiproliferative |

| 5-Amino-N-hydroxy-imidazole-4-carboximidamide | 0.07 | EGFR Inhibitor |

This table highlights the unique potency of each compound against specific biological targets, illustrating the distinct therapeutic potential of this compound.

Q & A

[Basic] What are the common synthetic routes for 5-amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide?

Answer:

The synthesis typically involves multi-step reactions, such as cyclocondensation of β-keto esters or hydrazine derivatives. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine forms pyrazole intermediates, followed by functionalization via amidation or hydroxylamine coupling to introduce the carboximidamide group . Key steps include:

Formation of the pyrazole core using hydrazine and diketones.

Introduction of the carboximidamide group via nucleophilic substitution or condensation with hydroxylamine derivatives.

Purification via recrystallization or column chromatography to achieve >95% purity .

[Basic] What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Essential techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding interactions, particularly for the hydroxylamine and amino groups.

- FT-IR to identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹ and C=O vibrations).

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve structural ambiguities, such as tautomerism in the pyrazole ring .

[Advanced] How can researchers reconcile contradictory data in reaction yields during derivative synthesis?

Answer:

Contradictions in yields may arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). To address this:

Perform kinetic studies to identify rate-limiting steps using techniques like in-situ IR monitoring .

Use computational models (DFT calculations) to predict steric/electronic effects of substituents on reaction pathways .

Validate reproducibility via DoE (Design of Experiments) to isolate critical variables (e.g., temperature, stoichiometry) .

[Advanced] What strategies optimize the synthesis of pyrazole-carboximidamide derivatives for high-throughput screening?

Answer:

Optimization strategies include:

- Parallel synthesis using automated reactors to vary substituents (e.g., aryl or alkyl groups) systematically.

- Microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 30 minutes) .

- Flow chemistry for scalable production, ensuring consistent purity (>98%) via inline HPLC monitoring .

[Basic] What are the primary applications of this compound in pharmacological research?

Answer:

The compound serves as a precursor for bioactive derivatives, such as:

- Antimicrobial agents : Pyrazole-4-carboximidamide derivatives show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Enzyme inhibitors : Modifications at the N-hydroxy group enhance binding to metalloenzymes (e.g., histone deacetylases) .

[Advanced] How can researchers design assays to evaluate the bioactivity of novel derivatives?

Answer:

- In vitro assays : Use bacterial/fungal strains (e.g., S. aureus or C. albicans) to test antimicrobial activity via broth microdilution .

- Enzyme inhibition studies : Employ fluorescence-based assays (e.g., HDAC inhibition using acetylated lysine substrates) .

- Cytotoxicity screening : Compare IC₅₀ values against mammalian cell lines (e.g., HEK293) to assess selectivity .

[Advanced] What computational tools are effective for predicting the reactivity of this compound?

Answer:

- Molecular docking (AutoDock Vina) to predict binding affinities with target proteins.

- DFT calculations (Gaussian 09) to map electron density distributions and identify nucleophilic/electrophilic sites .

- QSAR models to correlate structural features (e.g., Hammett constants) with bioactivity .

[Basic] How does the hydroxylamine group influence the compound’s stability under varying pH conditions?

Answer:

The N-hydroxy group confers pH-dependent stability:

- Acidic conditions : Protonation enhances solubility but may lead to hydrolysis of the carboximidamide moiety.

- Basic conditions : Deprotonation increases nucleophilicity, promoting oxidation or dimerization.

Stability studies (via HPLC) recommend storage at pH 6–7 in inert atmospheres .

[Advanced] What methodologies resolve tautomerism ambiguity in the pyrazole ring?

Answer:

- Dynamic NMR to observe tautomeric equilibria in solution.

- X-ray crystallography to determine the dominant tautomer in the solid state.

- Isotopic labeling (¹⁵N) to track nitrogen migration during tautomerization .

[Advanced] How can researchers mitigate byproduct formation during large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., ReactIR) to detect intermediates and adjust conditions.

- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) reduce side reactions compared to homogeneous analogs.

- Solvent optimization : Switch from DMF to acetonitrile to minimize carboximidamide decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.